molecular formula C27H17Cl2FN2O4 B12624754 3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12624754
M. Wt: 523.3 g/mol
InChI Key: VRNAWRRLTGUUOX-UHFFFAOYSA-N
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Description

The compound 3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a heterocyclic molecule featuring a fused pyrrolo-oxazole-dione core. Its structure includes a partially saturated bicyclic system with two ketone groups (diones) at positions 4 and 6. Key substituents are:

  • A 2,5-dichlorophenyl-substituted furan at position 3.
  • A 4-fluorophenyl group at position 5.
  • A phenyl group at position 2.

Properties

Molecular Formula

C27H17Cl2FN2O4

Molecular Weight

523.3 g/mol

IUPAC Name

3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C27H17Cl2FN2O4/c28-15-6-11-20(29)19(14-15)21-12-13-22(35-21)24-23-25(36-32(24)18-4-2-1-3-5-18)27(34)31(26(23)33)17-9-7-16(30)8-10-17/h1-14,23-25H

InChI Key

VRNAWRRLTGUUOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(O5)C6=C(C=CC(=C6)Cl)Cl

Origin of Product

United States

Biological Activity

The compound 3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione represents a novel class of bioactive compounds. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H15Cl2FN2O3C_{21}H_{15}Cl_2FN_2O_3. The structure features a pyrrolo[3,4-d][1,2]oxazole core with furan and phenyl substituents. The presence of dichlorophenyl and fluorophenyl groups enhances its lipophilicity and potential bioactivity.

Antidiabetic Activity

Recent studies have indicated that derivatives of furan compounds exhibit significant inhibitory activity against α-glucosidase, a target for diabetes management. For instance, related furan derivatives demonstrated IC50 values ranging from 0.645 to 94.033 μM, with some compounds showing higher potency than the standard inhibitor acarbose (IC50 = 452.243 μM) . This suggests that the furan moiety could contribute to the antidiabetic potential of the target compound.

Antimicrobial Activity

Furan derivatives have been explored for their antimicrobial properties. In a related study, compounds containing furan rings exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted that electron-withdrawing groups on the phenyl ring significantly enhanced antimicrobial activity .

Cytotoxicity and Safety Profile

The cytotoxicity of furan derivatives has been evaluated in various cell lines. Compounds similar to the target compound showed low cytotoxicity with CC50 values exceeding 100 μM in Vero and MDCK cells . This safety profile is crucial for considering further development into therapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of the target compound can be attributed to specific structural features:

  • Furan Ring : Essential for biological activity; modifications can enhance or diminish potency.
  • Substituents : The presence of halogenated phenyl groups (like dichlorophenyl and fluorophenyl) is linked to increased lipophilicity and interaction with biological targets.
  • Dihydro-pyrrolo Structure : Contributes to stability and interaction with enzymes or receptors.

Case Studies

StudyCompoundActivityIC50 Value
2,5-disubstituted furanα-glucosidase inhibitor0.645 μM
Furan derivativesAntimicrobialVaries
Similar furan compoundsCytotoxicityCC50 > 100 μM

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Compounds

Compound Name Position 2 Position 3 Position 5 Notable Features
Target Compound Phenyl 5-(2,5-Dichlorophenyl)furan-2-yl 4-Fluorophenyl Electron-withdrawing Cl and F groups; furan moiety introduces planar rigidity.
2-(4-Chlorophenyl)-3-[4-(Dimethylamino)phenyl]-5-Phenyldihydro-2H-Pyrrolo[3,4-d][1,2]oxazole-4,6-dione 4-Chlorophenyl 4-(Dimethylamino)phenyl Phenyl Dimethylamino group enhances solubility; Cl provides lipophilicity.
5-(2-Chlorophenyl)-3-[4-(Dimethylamino)phenyl]-2-(2-Methylphenyl)dihydro-2H-Pyrrolo[3,4-d][1,2]oxazole-4,6-dione 2-Methylphenyl 4-(Dimethylamino)phenyl 2-Chlorophenyl Methyl group increases steric bulk; ortho-Cl may hinder rotational freedom.

Key Observations:

Electronic Effects: The target compound’s 2,5-dichlorophenyl-furan and 4-fluorophenyl groups are strongly electron-withdrawing, likely reducing electron density in the core structure. This contrasts with the dimethylamino group in and , which is electron-donating and may improve solubility or binding affinity in polar environments . Chlorine vs. Fluorine: Chlorine’s higher lipophilicity compared to fluorine could enhance membrane permeability in the target compound, while fluorine’s metabolic stability is advantageous in drug design.

The furan ring in the target compound adds planar rigidity, which may influence π-π stacking interactions in biological targets.

Research Findings and Theoretical Insights

  • Synthetic Accessibility : The pyrrolo-oxazole-dione core is typically synthesized via [3+2] cycloaddition or condensation reactions. Substituents like dichlorophenyl-furan may require multistep functionalization, complicating synthesis compared to simpler aryl groups .
  • Stability : Electron-withdrawing groups (e.g., Cl, F) in the target compound may enhance oxidative stability but reduce nucleophilic reactivity at the dione positions.
  • Structure-Activity Relationships (SAR): Dimethylamino analogs () show improved solubility, favoring pharmacokinetic profiles . Ortho-substituents (e.g., 2-methylphenyl in ) may impede enzymatic degradation, extending half-life .

Preparation Methods

Stepwise Synthesis

  • Synthesis of the Pyrrolo[3,4-d]oxazole Core :

    • Starting materials typically include appropriate amines and carbonyl compounds.
    • A common method involves a condensation reaction followed by cyclization under acidic or basic conditions.
  • Introduction of Furan and Phenyl Groups :

    • The furan ring can be synthesized separately and then attached to the pyrrolo core through a nucleophilic substitution reaction.
    • For the phenyl groups, coupling reactions (e.g., Suzuki coupling) are used to attach 4-fluorophenyl and 2,5-dichlorophenyl groups.
  • Final Modifications :

    • The final steps may involve protecting groups' removal or additional functionalization to enhance solubility or bioactivity.

Alternative Synthesis Strategies

  • One-Pot Reactions : Recent advancements have led to one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel.

  • Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and improve yields by enhancing the energy transfer during chemical reactions.

Yield and Purity Considerations

The efficiency of synthesis methods can be evaluated based on yield and purity:

Method Yield (%) Purity (%) Comments
Stepwise Synthesis 60-80 >95 Traditional method; high purity achievable
One-Pot Reactions 50-70 90-95 Faster but may require optimization
Microwave-Assisted 70-85 >95 Efficient heating leads to better yields

Research Findings

Research has shown that structural modifications in compounds similar to 3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]oxazole-4,6(3H,5H)-dione can significantly impact biological activity:

  • Compounds with dichlorophenyl groups have exhibited enhanced anticancer properties due to their ability to interact with specific biological targets.

  • The presence of fluorine in the structure often improves metabolic stability and bioavailability.

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